molecular formula C12H20ClNS B13567937 (Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride

(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride

Cat. No.: B13567937
M. Wt: 245.81 g/mol
InChI Key: OYGYHFKNPFGZRR-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride is a compound that combines a cyclohexylmethyl group with a thiophen-3-ylmethyl group, linked through an amine and stabilized as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for the Paal–Knorr synthesis and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles like alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Substituted amines.

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with acidic residues . These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride is unique due to its combination of a cyclohexylmethyl group and a thiophen-3-ylmethyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H20ClNS

Molecular Weight

245.81 g/mol

IUPAC Name

1-cyclohexyl-N-(thiophen-3-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C12H19NS.ClH/c1-2-4-11(5-3-1)8-13-9-12-6-7-14-10-12;/h6-7,10-11,13H,1-5,8-9H2;1H

InChI Key

OYGYHFKNPFGZRR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNCC2=CSC=C2.Cl

Origin of Product

United States

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